Fmoc-3,5-diiodo-D-tyrosine

Vue d'ensemble

Description

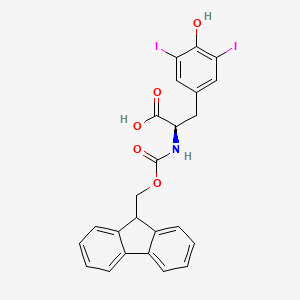

Fmoc-3,5-diiodo-D-tyrosine: is a derivative of tyrosine, an essential amino acid. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring of tyrosine, and an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group protecting the amino group. The molecular formula of this compound is C24H19I2NO5, and it has a molecular weight of 655.22 g/mol . This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques .

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-3,5-diiodo-D-tyrosine is used as a building block in solid-phase peptide synthesis, allowing for the incorporation of iodinated tyrosine residues into peptides.

Biology:

Medicine:

Thyroid Hormone Research: As a precursor for iodinated thyroid hormones, it is used in studies related to thyroid function and hormone synthesis.

Industry:

Mécanisme D'action

Target of Action

Fmoc-3,5-diiodo-D-tyrosine is an Fmoc protected tyrosine derivative . The primary target of this compound is tyrosine , an important amino acid . Tyrosine is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .

Mode of Action

The compound interacts with its target, tyrosine, through a process known as phosphorylation . This process changes the physical properties of the peptides . The Fmoc group in the compound is typically removed with a base such as pyridine .

Biochemical Pathways

The phosphorylation of tyrosine by this compound affects various biochemical pathways. One of the key pathways is the formation of iodinated thyroid hormones .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interaction with tyrosine and the subsequent phosphorylation process .

Result of Action

The phosphorylation of tyrosine by this compound results in the variation of the physical properties of the peptides . This can lead to changes at the molecular and cellular levels, influencing the formation of iodinated thyroid hormones .

Analyse Biochimique

Biochemical Properties

Fmoc-3,5-diiodo-D-tyrosine plays a significant role in biochemical reactions due to its unique structure. The iodine atoms in the compound can participate in halogen bonding, which can influence the folding and stability of peptides and proteins . Additionally, the Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .

In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be incorporated into peptides by ribosomal or non-ribosomal peptide synthetases, which recognize the modified tyrosine residue and incorporate it into the growing peptide chain . The presence of iodine atoms can also affect the interaction of the peptide with other biomolecules, potentially altering its binding affinity and specificity .

Cellular Effects

This compound has been shown to influence various cellular processes. The compound can affect cell signaling pathways by modulating the activity of tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins . This phosphorylation can activate or inhibit downstream signaling pathways, leading to changes in gene expression and cellular metabolism .

In addition to its effects on signaling pathways, this compound can also impact cellular metabolism. The iodine atoms in the compound can be metabolized to form iodinated thyroid hormones, which play a crucial role in regulating metabolic processes . These hormones can influence the expression of genes involved in energy metabolism, leading to changes in cellular energy production and consumption .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways and alter cellular responses to external stimuli .

Additionally, this compound can interact with other biomolecules through halogen bonding, which can stabilize or destabilize protein structures . The presence of the Fmoc group can also influence the compound’s interactions with other molecules, as it can be removed under specific conditions to expose the free amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, particularly when exposed to light or heat . This degradation can lead to a loss of activity and changes in its effects on cellular function .

Long-term studies have shown that this compound can have lasting effects on cellular processes, particularly in in vitro and in vivo models . These effects can include changes in gene expression, alterations in metabolic pathways, and modifications to protein structures .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can modulate signaling pathways and metabolic processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological functions .

Threshold effects have been observed in studies, where a certain dosage is required to elicit a measurable response . Beyond this threshold, the effects can become more pronounced, leading to potential adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that recognize the tyrosine residue, leading to the formation of iodinated thyroid hormones . These hormones can then participate in various metabolic processes, including the regulation of energy metabolism and gene expression .

The presence of the Fmoc group can also influence the compound’s metabolism, as it can be removed under specific conditions to expose the free amino group . This removal can facilitate the incorporation of this compound into peptides and proteins, allowing it to participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of the compound, affecting its activity and function .

The distribution of this compound can also be influenced by its interactions with other biomolecules, such as enzymes and proteins . These interactions can affect the compound’s stability and activity, leading to changes in its effects on cellular processes .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it can exert its effects on cellular function. The compound can be targeted to specific organelles through post-translational modifications or targeting signals that direct it to the appropriate location . These modifications can influence the compound’s activity and function, allowing it to participate in specific biochemical reactions .

The subcellular localization of this compound can also be influenced by its interactions with other biomolecules, such as enzymes and proteins . These interactions can affect the compound’s stability and activity, leading to changes in its effects on cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,5-diiodo-D-tyrosine typically involves the iodination of Fmoc-protected tyrosine. The process can be summarized as follows:

Protection of Tyrosine: The amino group of tyrosine is protected using the Fmoc group. This is achieved by reacting tyrosine with Fmoc-Cl (9H-fluoren-9-ylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Iodination: The protected tyrosine is then subjected to iodination using iodine and an oxidizing agent like sodium iodate. .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Fmoc-3,5-diiodo-D-tyrosine can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF (Dimethylformamide), which is a common step in peptide synthesis.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of tyrosine can be obtained.

Deprotected Tyrosine: Removal of the Fmoc group yields 3,5-diiodo-D-tyrosine.

Comparaison Avec Des Composés Similaires

Fmoc-3,5-diiodo-L-tyrosine: Similar to Fmoc-3,5-diiodo-D-tyrosine but with the L-configuration.

Fmoc-3-iodo-D-tyrosine: Contains a single iodine atom at the 3 position.

Fmoc-3,5-dibromo-D-tyrosine: Contains bromine atoms instead of iodine

Uniqueness: this compound is unique due to its specific iodination pattern and the D-configuration, which can influence its incorporation into peptides and its biological activity. The presence of two iodine atoms can also enhance its utility in radiolabeling and imaging applications .

Activité Biologique

Fmoc-3,5-diiodo-D-tyrosine is a modified amino acid that has garnered attention for its unique biological activities, particularly in the context of cellular signaling and metabolic processes. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound is an Fmoc-protected derivative of diiodotyrosine, which is involved in various biochemical pathways, especially in the synthesis of iodinated thyroid hormones. The presence of iodine atoms enhances its reactivity and interaction with biological systems.

Target Interactions

this compound primarily interacts with tyrosine kinases, enzymes responsible for phosphorylating tyrosine residues on proteins. This phosphorylation can modulate various signaling pathways critical for cellular functions.

Biochemical Pathways

The compound influences the formation of iodinated thyroid hormones by participating in the deiodination processes mediated by specific enzymes . It also plays a role in the modulation of cellular metabolism through its effects on tyrosine kinase activity.

Cellular Effects

- Signaling Pathways : this compound has been shown to modulate cell signaling by affecting the activity of tyrosine kinases. This modulation can lead to altered cellular responses such as growth and differentiation .

- Metabolic Regulation : The compound contributes to metabolic processes by being a precursor for iodinated hormones that regulate metabolism . Its incorporation into peptides can enhance their biological activity and stability.

Pharmacokinetics

The bioavailability and distribution of this compound are influenced by its structure and interactions with cellular transport mechanisms. It is transported across cell membranes via specific transporters that recognize modified amino acids.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Tyrosine Kinase Modulation | Inhibits or activates specific tyrosine kinases, impacting various signaling pathways. |

| Thyroid Hormone Synthesis | Serves as a precursor in the synthesis pathways for iodinated thyroid hormones. |

| Cellular Metabolism | Influences metabolic processes through interactions with metabolic enzymes. |

| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis to create iodinated peptides for research. |

Case Study: Peptide Synthesis Applications

In studies involving peptide synthesis, this compound has been incorporated into various peptides to investigate their structural and functional properties. For instance, its incorporation has been shown to enhance the stability and biological activity of peptides used in therapeutic applications .

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary significantly based on dosage:

- Low Doses : Modulation of signaling pathways without significant toxicity.

- High Doses : Potential toxicity and altered cellular responses observed in animal models.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNWCIROCRMKAY-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193311 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212651-51-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.